4-Methoxy-4-(trifluoromethyl)piperidine
Overview
Description
4-Methoxy-4-(trifluoromethyl)piperidine is an organic compound that features a piperidine ring substituted with a methoxy group and a trifluoromethyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which is known for its electron-withdrawing effects and its influence on the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-(trifluoromethyl)piperidine typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method involves the reaction of a piperidine derivative with a trifluoromethylating agent under controlled conditions. For example, the reaction can be carried out using anhydrous methanol and anhydrous tetrahydrofuran in the presence of thionyl chloride, followed by heating and subsequent purification steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-(trifluoromethyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carbonyl-containing derivative, while substitution reactions can introduce different functional groups into the piperidine ring.
Scientific Research Applications
4-Methoxy-4-(trifluoromethyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly due to the presence of the trifluoromethyl group, which can enhance the pharmacokinetic properties of drug candidates
Mechanism of Action
The mechanism of action of 4-Methoxy-4-(trifluoromethyl)piperidine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, being highly electronegative, can influence the compound’s binding affinity to various enzymes and receptors. This can modulate the activity of these molecular targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)piperidine: Similar structure but lacks the methoxy group.
Trifluoromethylpyridine: Contains a pyridine ring instead of a piperidine ring, but also features a trifluoromethyl group
Uniqueness
4-Methoxy-4-(trifluoromethyl)piperidine is unique due to the presence of both the methoxy and trifluoromethyl groups on the piperidine ring. This combination of functional groups imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-methoxy-4-(trifluoromethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c1-12-6(7(8,9)10)2-4-11-5-3-6/h11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANLUEMLYOYQIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNCC1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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